2-[(1-Methyl-piperidin-3-ylmethyl)-amino]-ethanol
Description
2-[(1-Methyl-piperidin-3-ylmethyl)-amino]-ethanol is a synthetic organic compound featuring a piperidine ring substituted with a methyl group at the 1-position and an ethanolamine moiety (-NH-CH2-CH2OH) linked via a methylene bridge to the 3-position of the piperidine ring.
Properties
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11-5-2-3-9(8-11)7-10-4-6-12/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHGQYRGVQSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategy
Reductive amination is a widely used method for introducing amine groups into piperidine derivatives. For 2-[(1-Methyl-piperidin-3-ylmethyl)-amino]-ethanol , this involves reacting 1-methyl-piperidin-3-ylmethylamine with glycolaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBHCN). The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine.
Reaction Conditions :
This method is favored for its simplicity but requires careful pH control (optimized at pH 6–7) to minimize side reactions such as over-alkylation.
Nucleophilic Substitution Approach
Nucleophilic substitution leverages the reactivity of a leaving group (e.g., bromide or tosylate) on the piperidine ring. In one protocol, 1-methyl-piperidin-3-ylmethyl bromide is treated with 2-aminoethanol under basic conditions (e.g., potassium carbonate).
Reaction Conditions :
This method produces moderate yields but requires purification via column chromatography to remove unreacted starting materials and by-products.
Catalytic Hydrogenation
Catalytic hydrogenation is employed when reducing nitro or imine groups. For example, 1-methyl-piperidin-3-ylmethyl nitrile can be hydrogenated using a platinum oxide (PtO) catalyst under high-pressure H to yield the primary amine, which is then coupled with ethylene oxide to introduce the ethanol moiety.
Reaction Conditions :
This method is scalable and avoids harsh reagents, making it suitable for industrial applications.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Yield | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 1-Methyl-piperidin-3-ylmethylamine | 60–75% | ≥95% | Moderate |
| Nucleophilic Substitution | 1-Methyl-piperidin-3-ylmethyl bromide | 50–65% | 90–92% | Low |
| Catalytic Hydrogenation | 1-Methyl-piperidin-3-ylmethyl nitrile | 70–85% | ≥98% | High |
Key Observations :
-
Catalytic hydrogenation offers the highest yield and purity, attributed to the efficiency of Pt-based catalysts in selective reductions.
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Reductive amination balances simplicity and yield but requires stringent pH control.
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Nucleophilic substitution is limited by competing elimination reactions, necessitating advanced purification.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Catalytic Efficiency
Platinum-based catalysts (Pt/C, PtO) exhibit superior activity in hydrogenation compared to palladium analogs, reducing reaction times by 30–40%.
Purification Techniques
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Column chromatography is essential for isolating the target compound from by-products in substitution reactions.
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Recrystallization from ethanol/water mixtures improves purity to >98% in hydrogenation-derived products.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are recommended to maintain consistent temperature and pressure, particularly in hydrogenation steps. Additionally, green chemistry principles advocate for replacing DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-piperidin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and amines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
2-[(1-Methyl-piperidin-3-ylmethyl)-amino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-piperidin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one Dihydrochloride)
- Key Differences: TAS-103 contains a dimethylaminoethylamino group (-NH-CH2-CH2-N(CH3)2) attached to an indenoquinolinone core, whereas the target compound features a 1-methylpiperidin-3-ylmethyl-amino-ethanol group . The indenoquinolinone scaffold in TAS-103 confers planar aromaticity, enabling intercalation with DNA, while the target compound’s piperidine ring may enhance membrane permeability due to its non-planar, lipophilic nature.
- Biological Activity: TAS-103 is a dual topoisomerase I/II inhibitor, with its aminoethylamino group critical for binding to DNA-enzyme complexes . The target compound’s ethanolamine group could theoretically facilitate hydrogen bonding in receptor interactions, but the piperidine substituent might alter target specificity compared to TAS-103.
Ethanol and Ethanolamine Derivatives
- Ethanol (CH3CH2OH): Ethanol’s small size and hydroxyl group allow it to modulate ion channels like P2X4 receptors, with studies showing that mutations at Met336 significantly alter ethanol sensitivity .
Hypothetical Pharmacological Profiles
- Receptor Binding: The ethanolamine group in the target compound may mimic ethanol’s interaction with P2X4 receptors, but steric hindrance from the piperidine ring could reduce efficacy compared to ethanol . Compared to TAS-103, the lack of an aromatic core in the target compound likely precludes DNA intercalation, shifting its mechanism away from topoisomerase inhibition .
Physicochemical Properties
- Stability: The tertiary amine in the piperidine ring may increase metabolic stability compared to primary amines in compounds like ethanolamine.
Biological Activity
2-[(1-Methyl-piperidin-3-ylmethyl)-amino]-ethanol, a compound with the molecular formula and CAS number 1247694-08-1, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the ethanolamine moiety enhances its potential as a building block for bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 172.27 g/mol |
| CAS Number | 1247694-08-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular signaling pathways. Detailed studies are necessary to elucidate the exact molecular targets involved.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, similar piperidine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound Name | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 0.0039 - 0.025 | Effective against S. aureus and E. coli |
| Compound A | 0.0195 | Active against E. coli |
| Compound B | 0.0048 | Active against C. albicans |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Neuropharmacological Effects
In neuropharmacological studies, derivatives of this compound have been evaluated for their effects on dopamine transporters (DAT). Some analogs displayed moderate to high affinities for DAT, indicating potential applications in treating conditions like Parkinson's disease or addiction disorders.
Case Studies
-
Study on Antimicrobial Activity :
A study published in MDPI evaluated the antibacterial efficacy of various piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . -
Neuropharmacological Evaluation :
In another study focused on receptor interactions, certain derivatives demonstrated high selectivity for DAT over serotonin transporters (SERT), suggesting their potential role in modulating neurotransmitter levels and influencing behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
